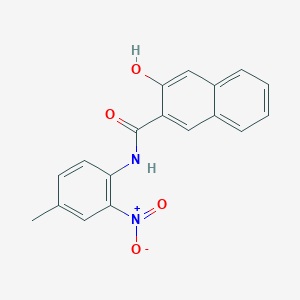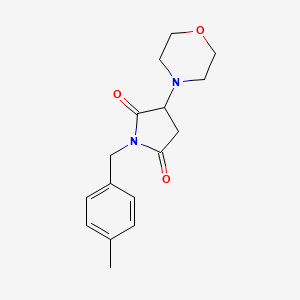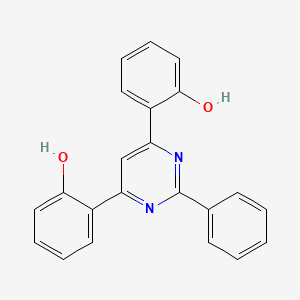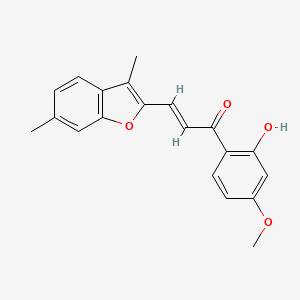
3-hydroxy-N-(4-methyl-2-nitrophenyl)-2-naphthamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-hydroxy-N-(4-methyl-2-nitrophenyl)-2-naphthamide is a chemical compound that has drawn the attention of scientific researchers due to its potential applications in various fields. This compound is also known as MNHN and has a molecular formula of C17H13N2O4.
作用机制
The mechanism of action of 3-hydroxy-N-(4-methyl-2-nitrophenyl)-2-naphthamide involves the inhibition of various enzymes and proteins that are involved in the progression of cancer and Alzheimer's disease. MNHN has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. MNHN has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division.
Biochemical and Physiological Effects:
Studies have shown that 3-hydroxy-N-(4-methyl-2-nitrophenyl)-2-naphthamide has various biochemical and physiological effects. MNHN has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is important for the prevention of cancer. MNHN has also been shown to inhibit the activity of acetylcholinesterase, which can lead to an increase in the levels of acetylcholine in the brain, improving cognitive function. Additionally, MNHN has been shown to have anti-inflammatory properties, which can be beneficial for the treatment of various inflammatory conditions.
实验室实验的优点和局限性
One of the advantages of using 3-hydroxy-N-(4-methyl-2-nitrophenyl)-2-naphthamide in lab experiments is its potential application in cancer and Alzheimer's disease research. MNHN has been shown to have anti-cancer and anti-Alzheimer's disease properties, which can be beneficial for the development of new treatments for these diseases. One of the limitations of using MNHN in lab experiments is its potential toxicity. MNHN has been shown to be toxic to some cell types, which can limit its application in certain experiments.
未来方向
There are several future directions for the research on 3-hydroxy-N-(4-methyl-2-nitrophenyl)-2-naphthamide. One of the future directions is the development of new treatments for cancer and Alzheimer's disease using MNHN. Another future direction is the study of the potential toxicity of MNHN and the development of new methods to reduce its toxicity. Additionally, further research can be done to explore the potential applications of MNHN in other fields of scientific research, such as immunology and microbiology.
Conclusion:
In conclusion, 3-hydroxy-N-(4-methyl-2-nitrophenyl)-2-naphthamide is a chemical compound that has potential applications in various fields of scientific research. MNHN has been studied for its anti-cancer and anti-Alzheimer's disease properties, as well as its potential application in other fields of research. While MNHN has advantages in lab experiments, such as its potential application in cancer and Alzheimer's disease research, it also has limitations, such as its potential toxicity. Further research is needed to explore the potential applications of MNHN and to develop new treatments for cancer and Alzheimer's disease using this compound.
合成方法
The synthesis of 3-hydroxy-N-(4-methyl-2-nitrophenyl)-2-naphthamide involves the reaction of 2-naphthoic acid with thionyl chloride to form 2-naphthoyl chloride. The resulting compound is then reacted with 4-methyl-2-nitroaniline to form the intermediate product, 3-hydroxy-N-(4-methyl-2-nitrophenyl)-2-naphthamide. The final product is obtained by the reduction of the intermediate product using sodium borohydride.
科学研究应用
3-hydroxy-N-(4-methyl-2-nitrophenyl)-2-naphthamide has been studied for its potential application in various fields of scientific research. One of the most significant applications of this compound is in the field of cancer research. Studies have shown that MNHN has anti-cancer properties and can induce apoptosis in cancer cells. MNHN has also been studied for its potential application in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the progression of Alzheimer's disease.
属性
IUPAC Name |
3-hydroxy-N-(4-methyl-2-nitrophenyl)naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c1-11-6-7-15(16(8-11)20(23)24)19-18(22)14-9-12-4-2-3-5-13(12)10-17(14)21/h2-10,21H,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YICJTPCVCUXGLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Naphthalene-2-carboxamide, 3-hydroxy-N-(4-methyl-2-nitrophenyl)- | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-fluorophenyl)ethyl]-4-hydroxy-4-(5-methylpyridin-2-yl)piperidine-1-carboxamide](/img/structure/B5292447.png)
![4-(hydroxymethyl)-1-[(2'-methylbiphenyl-3-yl)carbonyl]piperidin-4-ol](/img/structure/B5292450.png)
![4-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5292464.png)
![4-{[6-tert-butyl-3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-methyl-4-oxo-2-butenoic acid](/img/structure/B5292471.png)
![6-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5292484.png)
![3-[5-(1H-benzimidazol-2-ylthio)-2-furyl]-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5292490.png)

![ethyl 3-[8-methoxy-3-(2-nitrophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-2-butenoate](/img/structure/B5292499.png)

![1,3,5-trimethyl-4-(1-{4-phenyl-5-[2-(1H-pyrazol-1-yl)ethyl]-1H-imidazol-1-yl}ethyl)-1H-pyrazole](/img/structure/B5292507.png)
![N-[3-(2-propoxyphenyl)propyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5292526.png)
![4-{[(3S*,4R*)-4-hydroxy-3-isobutyl-4-methylpiperidin-1-yl]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5292529.png)

![N-cyclopropyl-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5292538.png)